Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13474314
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O3 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | benzyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C19H28N2O3/c22-13-12-20-16-6-8-17(9-7-16)21(18-10-11-18)19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,20,22H,6-14H2 |
| Standard InChI Key | OZMSBCMFQFZVJC-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC(CCC1NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (IUPAC name: benzyl N-[4-[cyclopropyl(2-hydroxyethyl)amino]cyclohexyl]carbamate) is a carbamate derivative with the molecular formula C₁₉H₂₈N₂O₃ and a molecular weight of 332.44 g/mol. Its structure comprises:
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A cyclohexyl ring substituted at the 4-position with a cyclopropyl group and a 2-hydroxyethylamino side chain.
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A benzyl ester linked via a carbamate (-OCONH-) group to the cyclohexyl nitrogen.
Synthesis and Manufacturing
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the cyclohexylamine core. A generalized pathway includes:
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Amination: Introduction of the cyclopropyl and hydroxyethylamino groups via nucleophilic substitution or reductive amination.
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Carbamoylation: Reaction with benzyl chloroformate to form the carbamate linkage .
A patent (WO2002014267A1) describes analogous methods for synthesizing aminocyclohexane derivatives, highlighting the use of protective groups (e.g., benzyl esters) to stabilize intermediates . For instance:
Post-synthesis purification often employs column chromatography or recrystallization, though specific protocols for this compound remain proprietary.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyethyl and carbamate groups.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at low temperatures (-20°C) in anhydrous environments .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O carbamate), and ~1100 cm⁻¹ (C-O ester).
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NMR: Characteristic signals include δ 1.2–1.8 ppm (cyclopropyl CH₂), δ 3.4–3.7 ppm (hydroxyethyl CH₂), and δ 7.3–7.5 ppm (benzyl aromatic protons).
Research Gaps and Future Directions
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Stereochemical Studies: Clarifying the compound’s stereochemistry could optimize its bioactivity .
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In Vivo Testing: Efficacy and toxicity profiles in animal models are needed to assess therapeutic potential.
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Derivatization: Exploring substitutions on the benzyl or cyclopropyl groups may enhance solubility or target affinity .
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